![molecular formula C15H17NO4 B3446985 4-ethoxy-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B3446985.png)
4-ethoxy-N-(2-furylmethyl)-3-methoxybenzamide
Overview
Description
4-ethoxy-N-(2-furylmethyl)-3-methoxybenzamide is a chemical compound with the molecular formula C14H15NO3 . It is a complex organic compound that is part of the benzamide class of compounds .
Molecular Structure Analysis
The molecular structure of 4-ethoxy-N-(2-furylmethyl)-3-methoxybenzamide is characterized by the presence of an ethoxy group (C2H5O-), a furylmethyl group (C5H4-), and a methoxy group (CH3O-) attached to a benzamide core .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-ethoxy-N-(2-furylmethyl)-3-methoxybenzamide, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as “4-Ethoxy-N-furan-2-ylmethyl-3-methoxy-benzamide”, have been studied for their potential antibacterial activity . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .
Anti-ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer .
Diuretic Activity
Furan derivatives have been studied for their potential diuretic activity .
Muscle Relaxant
Furan-containing compounds have been used for their muscle relaxant properties .
Anti-protozoal Activity
Furan derivatives have shown potential for anti-protozoal activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-13-7-6-11(9-14(13)18-2)15(17)16-10-12-5-4-8-20-12/h4-9H,3,10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGJMJXEOGBVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330747 | |
Record name | 4-ethoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Ethoxy-N-furan-2-ylmethyl-3-methoxy-benzamide | |
CAS RN |
799250-42-3 | |
Record name | 4-ethoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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